molecular formula C7H10O4 B1596988 Dimethyl cyclopropane-1,2-dicarboxylate CAS No. 702-28-3

Dimethyl cyclopropane-1,2-dicarboxylate

Cat. No.: B1596988
CAS No.: 702-28-3
M. Wt: 158.15 g/mol
InChI Key: JBVOSZYUSFDYIN-UHFFFAOYSA-N
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Description

Dimethyl cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C_6H_8O_4. It is a derivative of cyclopropane, featuring two carboxylate groups and two methyl groups attached to the cyclopropane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From Cyclopropane Derivatives: One common synthetic route involves the reaction of cyclopropane with chloroform and aluminum chloride to form cyclopropane-1,2-dicarboxylic acid, which is then esterified with methanol to produce this compound.

  • From Cyclopropane Carboxylic Acid: Another method involves the oxidation of cyclopropane carboxylic acid followed by esterification with methanol.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale esterification reactions under controlled conditions. The process involves the use of catalysts and high temperatures to ensure efficient conversion.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as dimethyl cyclopropane-1,2-dicarboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or cyclopropane derivatives.

  • Substitution: Substitution reactions can occur at the carboxylate groups, leading to the formation of different esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents.

Major Products Formed:

  • Oxidation: Dimethyl cyclopropane-1,2-dicarboxylic acid.

  • Reduction: Cyclopropane derivatives and alcohols.

  • Substitution: Different esters and amides.

Scientific Research Applications

Dimethyl cyclopropane-1,2-dicarboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl cyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl cyclopropane-1,2-dicarboxylate is unique due to its cyclopropane ring structure and the presence of two carboxylate groups. Similar compounds include:

  • Cyclopropane-1,2-dicarboxylic acid

  • Dimethyl cyclopropane-1,2-dicarboxylic acid

  • Cyclopropane derivatives with different substituents

These compounds share similarities in their core cyclopropane structure but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

dimethyl cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVOSZYUSFDYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369155
Record name dimethyl cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-28-3
Record name dimethyl cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl cyclopropane-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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